n-Benzyl-2,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-2,5-dimethoxyaniline: is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a benzyl group and two methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2,5-dimethoxyaniline typically involves the nucleophilic substitution of 2,5-dimethoxyaniline with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Chemistry: n-Benzyl-2,5-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the interactions of aniline derivatives with biological molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of n-Benzyl-2,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,5-Dimethoxyaniline: Lacks the benzyl group, making it less lipophilic.
n-Benzyl-2-methoxyaniline: Has only one methoxy group, affecting its reactivity and interactions.
n-Benzyl-3,4-dimethoxyaniline: The position of the methoxy groups is different, leading to variations in its chemical properties.
Uniqueness: n-Benzyl-2,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the benzyl group.
Properties
CAS No. |
5338-39-6 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-benzyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-9-15(18-2)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |
InChI Key |
OHKDMYGHPZFZDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.